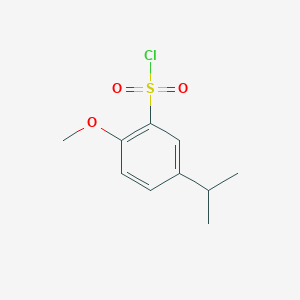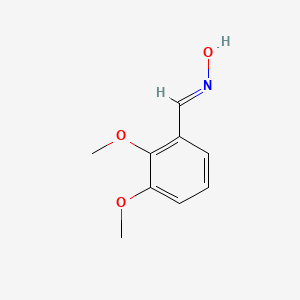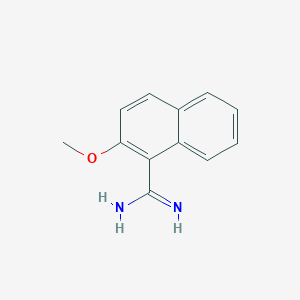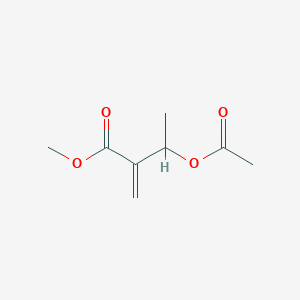![molecular formula C11H13N3O4 B1599307 Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate CAS No. 73647-04-8](/img/structure/B1599307.png)
Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate
Overview
Description
Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate, or commonly known as ENP, is an organic compound with a wide range of applications in scientific research. ENP is a type of hydrazone compound, which is formed by the condensation of a ketone and a hydrazine. It is a colorless, odorless, and crystalline solid at room temperature and has a melting point of 129-130°C. ENP has been used in a variety of scientific applications due to its unique properties, such as its ability to react with aldehydes and ketones, and its ability to form stable complexes with metal ions.
Scientific Research Applications
Polymer Science
Research has revealed the synthesis and properties of azo polymers, where interactions between azo groups and side groups like Nitrophenyl derivatives produce significant shifts in absorption maxima and enable photoinduced birefringence. This cooperative motion of groups in amorphous polymers suggests potential applications in reversible optical storage technologies, emphasizing the high photoinduced birefringence efficiency of such copolymers with low azo contents (Meng et al., 1996).
Nanocatalysis
Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate derivatives have been explored in the context of nanocatalysis. For example, Poly(3,4-ethylenedioxythiophene) has been used to immobilize metal particle catalysts and reagents for catalytic activities in the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride, indicating the compound's potential as a component in polymer-supported systems for catalytic reactions (Sivakumar & Phani, 2011).
Crystal Packing Interactions
In the realm of crystallography, derivatives of Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate have been studied for their unique crystal packing interactions, utilizing N⋯π and O⋯π interactions over traditional hydrogen bonding. This suggests the significance of such compounds in understanding non-classical interactions in crystal engineering (Zhang, Wu, & Zhang, 2011).
Organic Synthesis and Antimicrobial Activity
The compound and its derivatives have been synthesized and characterized, revealing their potential in forming various heterocyclic compounds and indicating strong electrophilic properties. Studies have also demonstrated antimicrobial activities, showing the compound's utility in developing new therapeutic agents (Rawat & Singh, 2015); (Saleh, Abdelhamid, & Hassaneen, 2020).
properties
IUPAC Name |
ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-3-18-11(15)8(2)12-13-9-4-6-10(7-5-9)14(16)17/h4-7,13H,3H2,1-2H3/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGYFZZDRUPMBM-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![S-[(4-bromophenyl)methyl] ethanethioate](/img/structure/B1599244.png)
